Introduction: The Strategic Importance of Halogenated 6-Azaindoles
Introduction: The Strategic Importance of Halogenated 6-Azaindoles
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to indole allows it to mimic the natural substrate in various biological pathways, while the integrated pyridine ring enhances solubility and provides a crucial hydrogen bond acceptor site. The strategic placement of halogen atoms, such as chlorine and iodine, on this core structure creates highly versatile intermediates for drug discovery and development.
This guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine , a key building block for synthesizing complex molecular architectures. The presence of two distinct halogen atoms at specific positions—an iodine on the electron-rich pyrrole ring and a chlorine on the electron-deficient pyridine ring—offers orthogonal reactivity, making it an invaluable tool for constructing libraries of potential therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this compound.
Physicochemical and Structural Properties
Precise physical data for 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is not widely published, reflecting its status as a specialized research intermediate. However, by analyzing data from its isomers and related compounds, we can establish a reliable profile. The properties of the closely related isomer, 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (7-azaindole), provide a strong basis for estimation.[3]
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₇H₄ClIN₂ | [4][5][6] |
| Molecular Weight | 278.48 g/mol | [3][4][5] |
| CAS Number | Not publicly available | |
| Appearance | Predicted to be a white to light-yellow or off-white crystalline solid. | [7] |
| Melting Point | Estimated: >200 °C. The related [2,3-b] isomer melts at 228-229 °C. | [3] |
| Solubility | Predicted to have low solubility in water. Soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM). | [7] |
| Stability | Relatively stable under standard conditions. Recommended storage is in a cool, dark place under an inert atmosphere to prevent degradation, as the compound may be sensitive to light and air. | [6] |
Synthesis and Purification Workflow
A specific, validated protocol for the synthesis of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is not documented in readily available literature. However, a plausible and logical synthetic route can be designed based on established methodologies for the halogenation of pyridine and pyrrole systems.[8][9]
The proposed strategy involves a two-step halogenation of the parent 1H-pyrrolo[2,3-c]pyridine scaffold.
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Electrophilic Iodination: The pyrrole ring is inherently electron-rich and is readily susceptible to electrophilic substitution, particularly at the C3 position. Reagents such as N-Iodosuccinimide (NIS) or Iodine with a mild base are effective for this transformation.
-
Chlorination: The subsequent chlorination of the pyridine ring is more challenging due to its electron-deficient nature. A common strategy involves the N-oxidation of the pyridine nitrogen, which activates the ring for nucleophilic substitution. The resulting N-oxide can then be chlorinated at the C5 position using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[10]
Representative Experimental Protocol
Disclaimer: This protocol is illustrative and requires experimental optimization and safety assessment.
-
Iodination: To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Iodination): Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Iodo-1H-pyrrolo[2,3-c]pyridine.
-
N-Oxidation: Dissolve the crude iodo-intermediate in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) at 0 °C. Stir the mixture at room temperature overnight.
-
Chlorination: Carefully remove the DCM under reduced pressure. To the residue, add phosphorus oxychloride (POCl₃, 5-10 eq) and heat the mixture to 80-100 °C for 2-4 hours.
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. Neutralize with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate or DCM. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine.
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Based on the structure, one would anticipate three singlets or narrow doublets in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons at the C2, C4, and C6 positions. A broad singlet, typically at a higher chemical shift (>10 ppm), would correspond to the N-H proton of the pyrrole ring.[1][11][12]
-
¹³C NMR: The carbon NMR spectrum should display seven signals corresponding to the seven carbon atoms of the heterocyclic core. The carbons bearing the halogen atoms (C3 and C5) would show characteristic shifts.
-
High-Resolution Mass Spectrometry (HRMS): This analysis is critical for confirming the molecular formula. The ESI-MS spectrum should show a protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching band around 3100-3400 cm⁻¹, along with C-H and C=C/C=N stretching frequencies in the aromatic region (1400-1600 cm⁻¹).
Reactivity, Applications, and Safety
Chemical Reactivity
The dual halogenation of the 6-azaindole core imparts significant synthetic utility. The C-I and C-Cl bonds have different reactivities, allowing for selective, stepwise functionalization.
-
C3-Iodo Position: The iodine atom on the electron-rich pyrrole ring is highly susceptible to substitution via transition-metal-catalyzed cross-coupling reactions. It serves as an excellent handle for introducing aryl, alkyl, or other functional groups through reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[13]
-
C5-Chloro Position: The chlorine atom on the electron-deficient pyridine ring is less reactive in cross-coupling reactions but can be displaced via nucleophilic aromatic substitution (SₙAr) under more forcing conditions or with strong nucleophiles.
This orthogonal reactivity allows chemists to first modify the C3 position and subsequently functionalize the C5 position, enabling the rapid synthesis of diverse molecular libraries from a single advanced intermediate.
Applications in Drug Discovery
Pyrrolopyridine derivatives are foundational in the development of targeted therapeutics. They are key components of numerous kinase inhibitors designed to treat cancers and inflammatory diseases.[2] 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is an ideal starting material for synthesizing analogs of drugs that target protein kinases by enabling modifications that probe the active site of the enzyme.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from related halogenated pyridine and pyrrole compounds suggest the following precautions:
-
Hazard Class: Assumed to be an irritant and harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
References
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Al-Zoubi, R. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
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Lead Sciences. 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]
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Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides.... Available at: [Link]
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Głowacka, I. E., & Ciesielska, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
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ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. Available at: [Link]
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Shchepin, R., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]
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Nielsen, M. K., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]
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Semantic Scholar. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Available at: [Link]
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McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]
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ResearchGate. Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Available at: [Link]
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Supporting Information. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. Available at: [Link]
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ACS Publications. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]
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